Octafluoroacetophenone
Overview
Description
Mechanism of Action
Target of Action
Octafluoroacetophenone, also known as Perfluoroacetophenone, is a fluorinating agent . It adds fluorine atoms to other molecules due to its electron-withdrawing properties . This mechanism enables the formation of stable compounds and serves as the foundation for its role in synthesizing various fluorinated compounds .
Mode of Action
The interaction of this compound with its targets is primarily through the addition of fluorine atoms . This process is facilitated by the compound’s electron-withdrawing properties, which allow it to form stable compounds . The resulting changes include the formation of new fluorinated compounds .
Biochemical Pathways
Given its role as a fluorinating agent, it can be inferred that it plays a role in the synthesis of various fluorinated compounds . The downstream effects of these pathways would depend on the specific fluorinated compounds produced.
Pharmacokinetics
Its molecular weight of 26407 and its physical properties such as boiling point of 130-131 °C and density of 1.609 g/mL at 25 °C suggest that it may have significant bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. As a fluorinating agent, it can lead to the formation of various fluorinated compounds . The specific effects of these compounds would depend on their individual properties and functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic elements in the environment could potentially interfere with its action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoroacetophenone can be synthesized through the Friedel-Crafts acylation of perfluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of perfluoroacetophenone involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Octafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to perfluorobenzoic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of perfluoroacetophenone with lithium aluminum hydride yields perfluoro-1-phenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Perfluorobenzoic acid.
Reduction: Perfluoro-1-phenylethanol.
Substitution: Various substituted perfluoroacetophenone derivatives.
Scientific Research Applications
Octafluoroacetophenone has a broad range of applications in scientific research:
Comparison with Similar Compounds
Trifluoroacetophenone: Similar structure but with fewer fluorine atoms, resulting in different reactivity and stability.
Pentafluoroacetophenone: Another fluorinated analogue with distinct chemical properties due to the number and position of fluorine atoms.
Uniqueness: Octafluoroacetophenone’s complete fluorination imparts unique properties such as high thermal and chemical stability, making it distinct from other partially fluorinated acetophenones. Its hydrophobic nature and strong C-F bonds contribute to its exceptional stability and reactivity .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDKLGQPNPUKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215505 | |
Record name | Acetophenone, octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-22-2 | |
Record name | Acetophenone, octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Perfluoroacetophenone a valuable building block in polymer synthesis, and what specific polymer was synthesized using it in the provided research?
A1: Perfluoroacetophenone serves as a valuable building block due to the electron-withdrawing nature of its pentafluorophenyl group. This characteristic allows for efficient electrophilic aromatic substitution reactions. [] In the provided research, Perfluoroacetophenone was employed in a superacid-catalyzed Friedel-Crafts polycondensation reaction with p-terphenyl. This reaction led to the successful synthesis of poly(p-terphenyl perfluorophenylsulfonic acid)s, a class of polymers exhibiting promising properties for proton exchange membranes. []
Q2: The research mentions that Perfluoroacetophenone's reactivity was explored in different reactions. Can you elaborate on a reaction where Perfluoroacetophenone showed unexpected behavior?
A2: While not extensively discussed in the provided research, one paper mentions that Perfluoroacetophenone, along with pentafluorobenzoyl fluoride, did not undergo a difluorocarbene addition reaction to the carbonyl group. [] This finding suggests that the reactivity of Perfluoroacetophenone's carbonyl group might be influenced by the presence of the pentafluorophenyl ring, potentially due to electronic effects or steric hindrance. This unexpected behavior highlights the need for further investigation into the reactivity profile of Perfluoroacetophenone under various reaction conditions.
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